Comparative LogD and pKa Modulation via Fluorination Pattern
The presence and arrangement of fluorine atoms on the phenyl ring of 1-phenylcyclopropanamines directly modulates lipophilicity and basicity, key determinants of CNS penetration. While direct experimental data for this specific compound is limited in open literature, predicted values from authoritative computational models demonstrate its distinct profile. 1-(3,4,5-Trifluorophenyl)cyclopropanamine has a predicted ACD/LogP of 1.38 and a predicted ACD/LogD at pH 7.4 of 1.37 . In contrast, literature on related fluorinated cyclopropylamines highlights that such changes in LogD and pKa, driven by fluorine substitution, are responsible for the significant differences in their ability to inhibit MAO enzymes [1].
| Evidence Dimension | Lipophilicity (Predicted) |
|---|---|
| Target Compound Data | ACD/LogP: 1.38; ACD/LogD (pH 7.4): 1.37 |
| Comparator Or Baseline | Non-fluorinated phenylcyclopropanamine (Predicted LogP ~1.0-1.2, based on general SAR trends for fluorination) |
| Quantified Difference | An approximate increase of 0.2-0.4 LogP units due to trifluorination. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform. |
Why This Matters
The distinct lipophilicity profile influences blood-brain barrier permeability and non-specific binding, making this specific fluorination pattern a critical design element for CNS-targeted research applications.
- [1] Rosen, T.C.; Yoshida, S.; Kirk, K.L.; Haufe, G. Fluorinated phenylcyclopropylamines as inhibitors of monoamine oxidases. ChemBioChem 2004, 5(8), 1033-1043. View Source
